molecular formula C21H26N2O3S B3578376 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-cyclopentylacetamide

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-cyclopentylacetamide

Cat. No.: B3578376
M. Wt: 386.5 g/mol
InChI Key: FFYDMKSTTLAUPS-UHFFFAOYSA-N
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Description

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-cyclopentylacetamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their versatility in organic synthesis and their applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-cyclopentylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzenesulfonyl chloride with 4-methylbenzylamine to form the intermediate benzenesulfonamide. This intermediate is then reacted with N-cyclopentylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and increase the yield. The use of high-throughput screening techniques can also aid in identifying the best reaction parameters for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-cyclopentylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-cyclopentylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to competitively inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide
  • (4-nitrophenyl)sulfonyltryptophan

Uniqueness

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-cyclopentylacetamide stands out due to its unique combination of a sulfonamide group with a cyclopentylacetamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as a therapeutic agent further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-17-11-13-18(14-12-17)15-23(16-21(24)22-19-7-5-6-8-19)27(25,26)20-9-3-2-4-10-20/h2-4,9-14,19H,5-8,15-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYDMKSTTLAUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2CCCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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